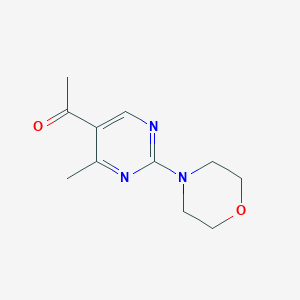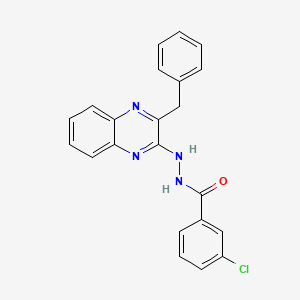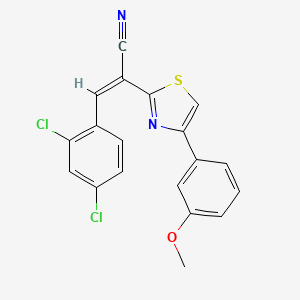
(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known as DMAT, is a synthetic compound that has gained attention in the scientific community for its potential use as an anti-cancer drug. DMAT is a member of the acrylonitrile family and is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in cancer cell growth and survival.
Applications De Recherche Scientifique
Cytotoxic and Anticancer Properties
Research has shown that certain 2-phenylacrylonitriles exhibit broad spectrum cytotoxicity, highlighting the critical role of the cyanide moiety for their activity. Specifically, compounds such as (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)acrylonitrile have demonstrated potent cytotoxic effects with GI(50) values in the low micromolar range, indicating significant potential as anticancer agents (Tarleton et al., 2012). Similarly, a library synthesis effort identified (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile as a compound with broad spectrum growth inhibition across several human cancer cell lines, showcasing its potential as a lead compound in anticancer drug development (Tarleton et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have also been extensively studied. For example, the reduction of certain acrylonitriles with lithium aluminum hydride has been explored to afford derivatives with potential application relevance (Frolov et al., 2005). Moreover, the crystal structures of isomers of related compounds have been elucidated, providing insights into their molecular configurations and aiding in the design of molecules with desired properties (Shinkre et al., 2008).
Novel Properties and Applications
Interesting properties such as aggregation-enhanced emission (AIE) effects have been observed in some diphenylacrylonitrile derivatives, suggesting applications beyond cytotoxicity, including in materials science for the development of sensors or optoelectronic devices (Ouyang et al., 2016).
Propriétés
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-24-16-4-2-3-13(8-16)18-11-25-19(23-18)14(10-22)7-12-5-6-15(20)9-17(12)21/h2-9,11H,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHMBMZENMLCRH-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



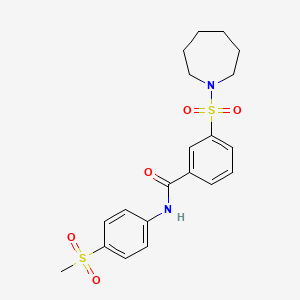
![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)

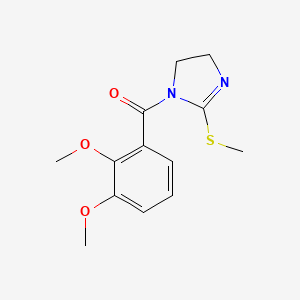
![2-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799272.png)
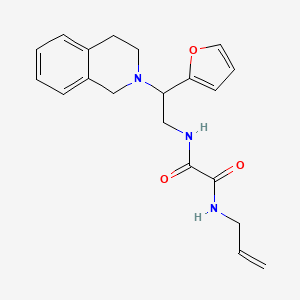
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
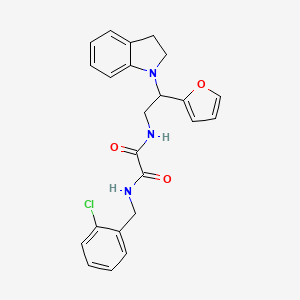
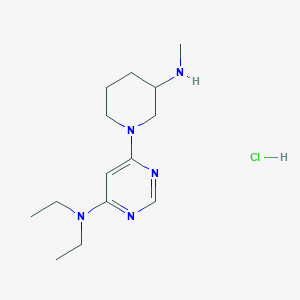
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)
